N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide typically involves the formation of the thiazole ring followed by the attachment of the butanamide group. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with 2-bromoethylamine to form the thiazole ring. This intermediate is then reacted with butanoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir also contain the thiazole ring and are known for their antimicrobial and antiviral properties.
Uniqueness
N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}butanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group and the butanamide moiety differentiates it from other thiazole derivatives, potentially leading to unique interactions with biological targets .
Properties
Molecular Formula |
C16H20N2O2S |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]butanamide |
InChI |
InChI=1S/C16H20N2O2S/c1-3-4-15(19)17-10-9-13-11-21-16(18-13)12-5-7-14(20-2)8-6-12/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) |
InChI Key |
SLDJRDKBUGCRCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCC1=CSC(=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.